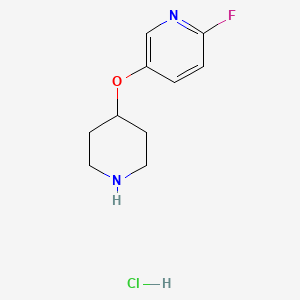

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride

CAS No.: 1803567-36-3

Cat. No.: VC2966773

Molecular Formula: C10H14ClFN2O

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803567-36-3 |

|---|---|

| Molecular Formula | C10H14ClFN2O |

| Molecular Weight | 232.68 g/mol |

| IUPAC Name | 2-fluoro-5-piperidin-4-yloxypyridine;hydrochloride |

| Standard InChI | InChI=1S/C10H13FN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H |

| Standard InChI Key | CYEKUNNRIOTVAQ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OC2=CN=C(C=C2)F.Cl |

| Canonical SMILES | C1CNCCC1OC2=CN=C(C=C2)F.Cl |

Introduction

Chemical Structure and Properties

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1803567-36-3) is characterized by a pyridine ring with a fluorine atom at the 2-position and a piperidin-4-yloxy group at the 5-position, existing as a hydrochloride salt . This molecular arrangement contributes to its unique chemical behavior and potential applications in pharmaceutical development.

Physical and Chemical Properties

The compound has a molecular formula of C₁₀H₁₄ClFN₂O with a molecular weight of 232.69 g/mol . As a hydrochloride salt, it typically presents as a white to off-white crystalline solid. The presence of the hydrochloride group enhances its water solubility compared to its free base form, making it more suitable for various biological applications and formulation processes .

Structural Features and Implications

The presence of the fluorine atom at the 2-position of the pyridine ring significantly affects the electron distribution and reactivity of the molecule. Fluorine, being highly electronegative, withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. The piperidin-4-yloxy group at the 5-position introduces a basic nitrogen atom that can participate in various interactions, including hydrogen bonding and acid-base chemistry .

| Structural Feature | Description | Functional Significance |

|---|---|---|

| 2-Fluoro substituent | Fluorine atom at 2-position of pyridine | Enhances electrophilicity, affects metabolic stability |

| Pyridine core | Six-membered aromatic heterocycle with nitrogen | Provides structural rigidity and potential binding interactions |

| Piperidin-4-yloxy group | Six-membered saturated heterocycle connected via oxygen | Introduces flexibility and a basic nitrogen atom |

| Hydrochloride salt | Protonated form of the piperidine nitrogen | Improves water solubility and stability |

Synthesis Methods

The synthesis of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride typically involves a series of reactions, with nucleophilic aromatic substitution being a key step in the process. Based on the available literature, several synthetic approaches can be employed to prepare this compound.

Nucleophilic Aromatic Substitution Approach

The most common synthetic route involves nucleophilic aromatic substitution (NAS) reactions, where the halogen atom at the 5-position of a 2-fluoropyridine precursor is replaced by a piperidin-4-yloxy group . This approach leverages the electron-withdrawing effect of the fluorine atom, which activates the pyridine ring toward nucleophilic attack.

A typical synthesis might proceed as follows:

-

Starting with 2-fluoro-5-chloropyridine or 2-fluoro-5-bromopyridine as the core structure

-

Treatment with protected piperidin-4-ol (often Boc-protected) in the presence of a strong base

-

Deprotection of the Boc group using acidic conditions

-

Conversion to the hydrochloride salt using hydrogen chloride

This approach is supported by similar reactions described in the literature. For instance, the synthesis of related compounds often involves "a nucleophilic aromatic substitution reaction used to replace the halogen with appropriate nucleophiles" .

Protection and Deprotection Strategy

When synthesizing 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride, protection and deprotection strategies are often employed, particularly for the piperidine nitrogen. This approach ensures selective reactivity and prevents unwanted side reactions .

A representative synthetic sequence might involve:

-

Protection of piperidin-4-ol using di-tert-butyl dicarbonate to form Boc-protected piperidin-4-ol

-

Reaction of the protected alcohol with a base (typically sodium hydride) to form the corresponding alkoxide

-

Nucleophilic aromatic substitution with 2-fluoro-5-halopyridine

-

Deprotection of the Boc group using acid (typically hydrogen chloride in dioxane or trifluoroacetic acid)

-

Isolation of the hydrochloride salt

This method is analogous to the synthesis described for similar compounds where "tert-butyl 4-(5-chloro-2-oxo-1,2-dihydropyridin-4-yloxy)piperidine-1-carboxylate was treated with HCl to remove the Boc protecting group" .

Reaction Conditions and Optimization

The successful synthesis of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride requires careful optimization of reaction conditions. Key parameters include:

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Base | Sodium hydride, potassium carbonate | Deprotonates the alcohol to form reactive alkoxide |

| Solvent | DMF, DMSO, THF | Facilitates dissolution and stabilizes reaction intermediates |

| Temperature | 80-130°C | Higher temperatures accelerate nucleophilic substitution |

| Reaction time | 2-24 hours | Longer times may be needed for complete conversion |

| Protecting groups | Boc, Cbz, Benzyl | Prevents unwanted reactions at the piperidine nitrogen |

Research indicates that "the reaction of a nitrile with an alcohol takes place in the presence of a base, preferably a strong base, which can be an inorganic or organic base" . Similar principles apply to the synthesis of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride, where strong bases facilitate the nucleophilic substitution reaction.

Chemical Reactivity

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride exhibits versatile chemical reactivity due to its functional groups and structural features. Understanding these reactivity patterns is crucial for its application in synthetic chemistry and drug development.

Nucleophilic Aromatic Substitution Reactions

The fluorine atom at the 2-position of the pyridine ring can undergo further nucleophilic aromatic substitution with various nucleophiles, including amines, thiols, and alcohols . This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which makes the 2-position particularly susceptible to nucleophilic attack.

For example, research on similar compounds has shown that "the fluorine atom undergoes substitution reactions with nucleophiles under basic conditions. This reactivity is exploited to synthesize derivatives with modified biological or physicochemical properties".

Piperidine Nitrogen Reactivity

The piperidine nitrogen represents another reactive site in the molecule. As a secondary amine (in the free base form), it can participate in various reactions:

-

Alkylation reactions with alkyl halides

-

Acylation reactions with acid chlorides or anhydrides

-

Reductive amination with aldehydes or ketones

-

Formation of carbamates or ureas

Applications in Medicinal Chemistry

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride has significant potential in medicinal chemistry and drug discovery, serving various roles in pharmaceutical research and development.

Building Block for Drug Synthesis

The compound functions as a versatile building block for the synthesis of more complex bioactive molecules. Its well-defined reactivity profile allows for selective modifications, enabling the construction of diverse chemical libraries for screening purposes .

Similar fluorinated pyridine derivatives have been incorporated into various drug candidates, particularly those targeting central nervous system disorders, inflammation, and cancer . The unique combination of a fluorinated pyridine core with a piperidine moiety provides a distinct pharmacophore that can interact with multiple biological targets.

Pharmacokinetic Advantages

The incorporation of fluorine atoms in drug molecules has become increasingly common in medicinal chemistry due to their ability to enhance metabolic stability and modulate lipophilicity. In 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride, the fluorine atom may:

Additionally, the piperidine moiety introduces a basic center that can improve water solubility and facilitate salt formation, both of which are advantageous for drug development .

Comparative Analysis with Similar Compounds

Understanding the relationship between 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride, differing in the position of the fluorine atom, the nature of the linking group, or the heterocyclic core .

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride | 1707602-62-7 | Fluorine at 5-position instead of 2-position |

| 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride | 1779126-87-2 | Fluorine at 3-position instead of 2-position |

| 2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride | 1137950-30-1 | Direct C-C bond instead of C-O-C linkage |

| 4-(Piperidin-4-yloxy)pyridine hydrochloride | Not specified | No fluorine substituent |

These structural variations can significantly impact the compound's physical properties, chemical reactivity, and biological activity .

Electronic and Steric Effects

The position of the fluorine atom in the pyridine ring has profound effects on the electronic distribution and reactivity of the molecule:

These electronic and steric effects translate to differences in binding profiles when these compounds interact with biological targets .

Synthesis Complexity

The synthetic accessibility of these structural analogs varies depending on the position of substituents and the nature of the linking groups:

-

2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride requires careful control of regioselectivity during the nucleophilic aromatic substitution step

-

Compounds with direct C-C linkages may require different synthetic approaches, such as cross-coupling reactions

-

The positioning of the fluorine substituent can affect the reactivity of the pyridine ring toward nucleophilic substitution

Understanding these synthetic relationships helps in designing more efficient routes to access these compounds and their derivatives .

| Quantity | Price Range (EUR) |

|---|---|

| 100 mg | 442.00 - 465.00 |

| 1 g | 955.00 - 1,011.00 |

This pricing structure reflects the compound's position as a specialized building block rather than a bulk chemical . The relatively high cost per gram suggests complex synthesis or purification requirements, consistent with the challenging nature of regioselective nucleophilic aromatic substitution reactions on fluorinated pyridines.

Future Research Directions

Research on 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride and related compounds continues to evolve, with several promising directions for future investigation.

Synthetic Methodology Development

There remains significant opportunity for developing improved synthetic methods for 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride and its analogs. Potential areas for advancement include:

-

Flow chemistry approaches for more efficient and scalable production

-

Catalyst development for more selective nucleophilic aromatic substitution reactions

-

Green chemistry initiatives to reduce solvent use and improve atom economy

-

One-pot procedures that minimize isolation of intermediates

These methodological improvements could reduce production costs and increase accessibility for research applications .

Medicinal Chemistry Applications

The unique structural features of 2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride position it as a promising scaffold for medicinal chemistry exploration:

-

Library generation through modification of the piperidine nitrogen

-

Exploration of bioisosteric replacements for the pyridine or piperidine rings

-

Investigation of structure-activity relationships in specific therapeutic areas

-

Development of radio-labeled analogs for imaging applications

Such studies could uncover novel therapeutic applications and contribute to our understanding of structure-property relationships in drug design .

Material Science Applications

Beyond medicinal chemistry, fluorinated pyridine derivatives have potential applications in material science and chemical biology:

-

Development of fluorescent probes and imaging agents

-

Creation of functionalized surfaces and materials

-

Exploration as ligands for metal complexes and catalysts

-

Investigation as components in liquid crystals or other specialized materials

These diverse applications highlight the versatility of this chemical scaffold beyond traditional pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume